

# Solubility profile of (1R,3R)-3-Aminocyclopentanol in organic solvents

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## Compound of Interest

Compound Name: (1R,3R)-3-Aminocyclopentanol

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## Solubility Profile of (1R,3R)-3-Aminocyclopentanol: A Technical Guide

This technical guide provides a comprehensive overview of the solubility profile of **(1R,3R)-3-Aminocyclopentanol**, a chiral intermediate with applications in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available solubility information, detailed experimental protocols for quantitative solubility determination, and a visual representation of the experimental workflow.

### Introduction

**(1R,3R)-3-Aminocyclopentanol** is a key building block in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. Understanding the solubility profile is essential for process optimization and ensuring reproducibility in a laboratory and manufacturing setting.

Chemical and Physical Properties:

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO[1]
Molecular Weight	101.15 g/mol [1]
IUPAC Name	(1R,3R)-3-aminocyclopentan-1-ol[1]
Synonyms	trans-3-aminocyclopentanol[1]

## Quantitative Solubility Data

Direct quantitative solubility data for **(1R,3R)-3-Aminocyclopentanol** in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative information for the related stereoisomer, (1R,3S)-3-Aminocyclopentanol, and its hydrochloride salt suggests solubility in polar solvents. The free base form, (1R,3S)-3-Aminocyclopentanol, has been reported as soluble in ethanol.[2] Its hydrochloride salt is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[2]

Due to the lack of specific data for the (1R,3R) stereoisomer, experimental determination is necessary. The following table is provided for researchers to systematically record experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of **(1R,3R)-3-Aminocyclopentanol**

Solvent	Temperature (°C)	Solubility (g/100 mL)	Solubility (mol/L)	Method
Methanol				
Ethanol				
Isopropanol				
Acetone				
Acetonitrile				
Tetrahydrofuran (THF)				
Dichloromethane (DCM)				
Toluene				
N,N-Dimethylformamide (DMF)				
Dimethyl Sulfoxide (DMSO)				

## Experimental Protocol for Quantitative Solubility Determination

For accurate and reliable solubility data, the equilibrium shake-flask method is a widely accepted and recommended technique.<sup>[2][3]</sup> This method determines the thermodynamic solubility of a compound at a specific temperature.

Objective: To determine the saturation solubility of **(1R,3R)-3-Aminocyclopentanol** in various organic solvents at a controlled temperature.

Materials:

- **(1R,3R)-3-Aminocyclopentanol**

- Selected organic solvents (analytical grade)
- Sealed vials (e.g., screw-cap glass vials with PTFE septa)
- Temperature-controlled shaker or incubator
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- Volumetric flasks and pipettes
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

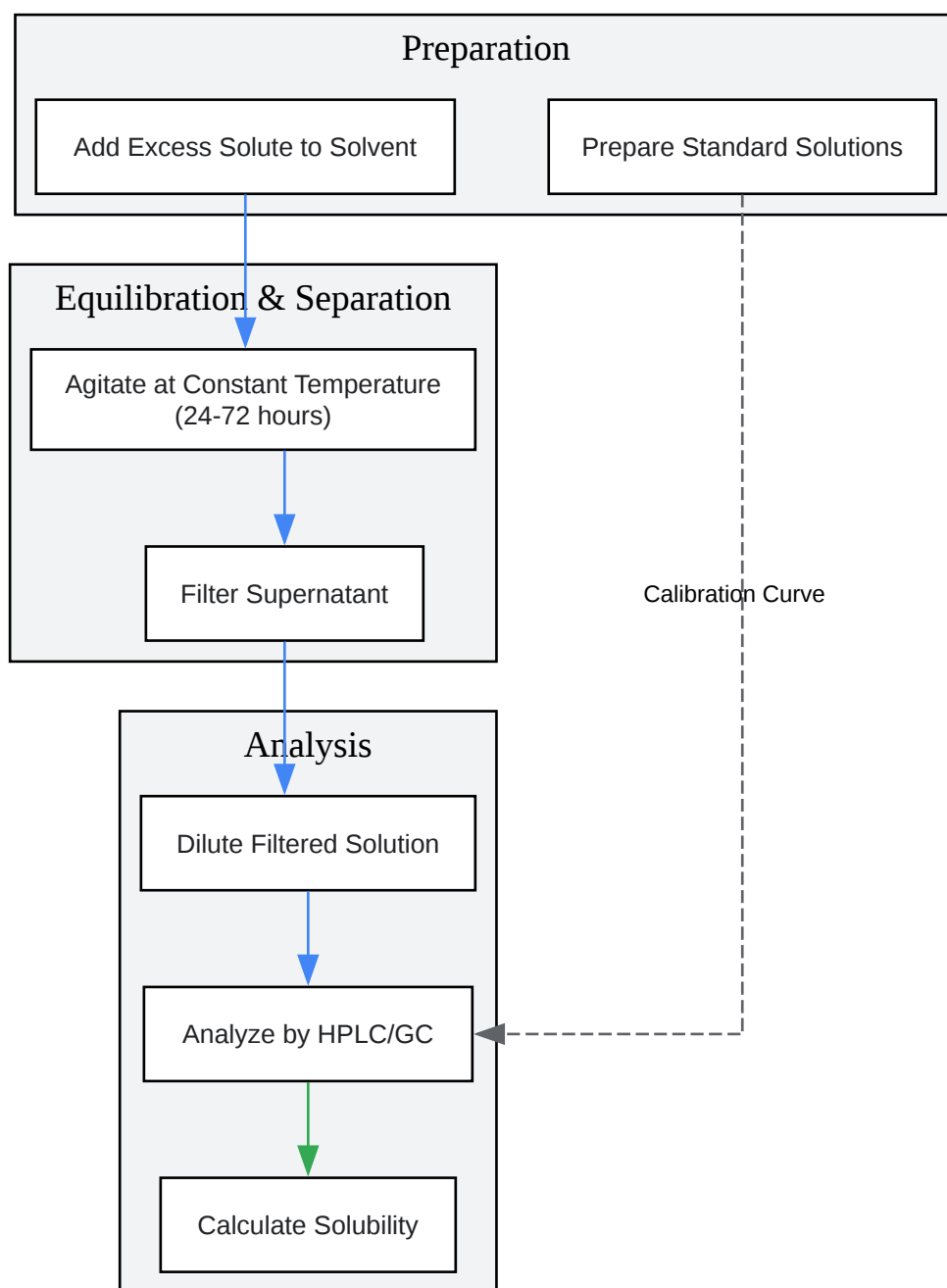
Procedure:

- **Preparation of Standard Solutions:** A series of standard solutions of **(1R,3R)-3-Aminocyclopentanol** with known concentrations should be prepared in the chosen solvent to generate a calibration curve.<sup>[2]</sup>
- **Sample Preparation:** An excess amount of **(1R,3R)-3-Aminocyclopentanol** is added to a known volume of each selected organic solvent in a sealed vial.<sup>[2]</sup> It is crucial to have undissolved solid present to ensure that the solution reaches saturation.<sup>[2]</sup>
- **Equilibration:** The vials are placed in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).<sup>[2]</sup> The samples should be agitated for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.<sup>[2]</sup>
- **Phase Separation:** After equilibration, the vials are allowed to stand undisturbed at the set temperature to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.<sup>[4]</sup> Centrifugation can also be employed for phase separation.<sup>[3]</sup>
- **Dilution:** The clear, filtered solution is accurately diluted with the respective solvent to a concentration that falls within the linear range of the calibration curve.<sup>[2]</sup>

- Quantification: The diluted samples are analyzed using a validated HPLC or GC method to determine the concentration of **(1R,3R)-3-Aminocyclopentanol**.[\[2\]](#)[\[4\]](#)
- Calculation: The concentration of the compound in the diluted samples is determined using the calibration curve. The original concentration in the saturated solution is then calculated by accounting for the dilution factor.[\[2\]](#) This value represents the solubility of the compound in that solvent at the specified temperature.

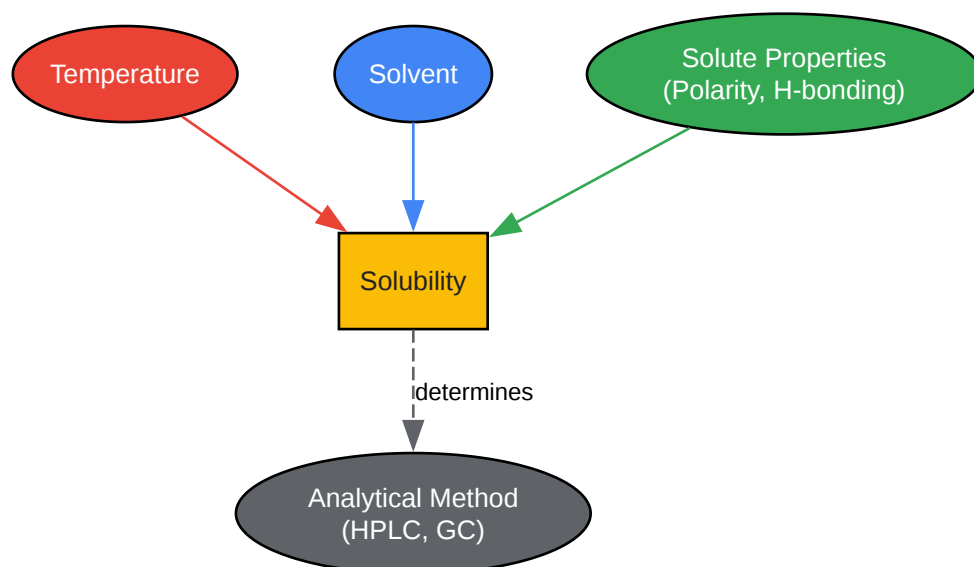
## Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of a chemical compound and the relationship between key experimental parameters.



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Caption: Experimental workflow for determining compound solubility.



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Caption: Factors influencing the determined solubility value.

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## References

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